N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide: is a white crystalline solid that is stable under standard temperature and pressure conditions. This compound is primarily used as an intermediate in organic synthesis and as a precursor for biologically active compounds. Its structure includes a sulfonamide group, which is known for its applications in synthesizing compounds with antibacterial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzaldehyde with 4-methylbenzenesulfonamide under appropriate conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Chemistry: N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules with potential biological activities .
Biology and Medicine: This compound is explored for its potential antibacterial and anti-inflammatory properties. It is used in the development of new pharmaceuticals aimed at treating bacterial infections and inflammatory conditions .
Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its role as an intermediate makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to antibacterial effects by preventing the synthesis of essential bacterial components .
Comparison with Similar Compounds
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(2-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide
Comparison: N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific structure, which includes a chlorophenyl group and a methylbenzene sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various biologically active compounds. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in the development of new pharmaceuticals and industrial chemicals .
Properties
CAS No. |
150552-84-4 |
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Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3 |
InChI Key |
GZRLYJCQEAZBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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